4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15280045
InChI: InChI=1S/C19H19N3O4/c1-3-24-15-9-5-13(6-10-15)17-18(22-26-21-17)20-19(23)14-7-11-16(12-8-14)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22,23)
SMILES:
Molecular Formula: C19H19N3O4
Molecular Weight: 353.4 g/mol

4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

CAS No.:

Cat. No.: VC15280045

Molecular Formula: C19H19N3O4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide -

Specification

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
IUPAC Name 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Standard InChI InChI=1S/C19H19N3O4/c1-3-24-15-9-5-13(6-10-15)17-18(22-26-21-17)20-19(23)14-7-11-16(12-8-14)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22,23)
Standard InChI Key OHKRMHMCZCHLHB-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC

Introduction

4-Ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound belonging to the benzamide class, characterized by its unique molecular structure. This compound features an oxadiazole ring, two aromatic rings, and an amide functional group, contributing to its diverse chemical properties and biological activities. The molecular formula of this compound is C19H19N3O4, with a molecular weight of approximately 353.4 g/mol .

Synthesis Methods

The synthesis of 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps using readily available starting materials. The process requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity. Techniques like high-performance liquid chromatography may be employed for purification.

Future Research Directions

Further research is needed to fully elucidate the biological activities and therapeutic potential of 4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide. This includes in-depth studies on its pharmacokinetics, pharmacodynamics, and potential applications in treating various diseases. Molecular docking studies and in vitro assays can provide valuable insights into its interactions with biological targets and its efficacy as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator